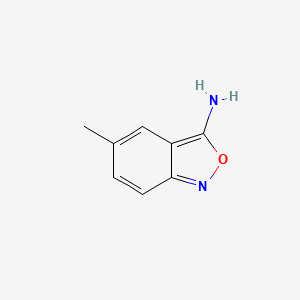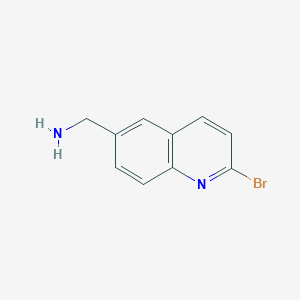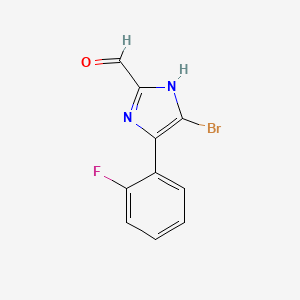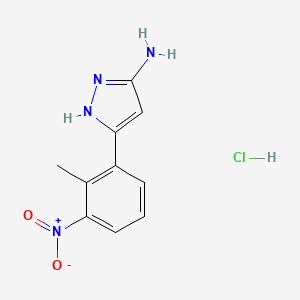
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride is a chemical compound with the molecular formula C11H7BrClNO It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a naphthimidoyl chloride moiety
Méthodes De Préparation
The synthesis of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride typically involves the reaction of 1-bromo-2-naphthylamine with N-hydroxyphthalimide in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride can be compared with similar compounds such as:
1-Bromo-2-naphthylamine: Lacks the hydroxyl and chloride groups, making it less reactive in certain chemical reactions.
N-hydroxyphthalimide: Contains a similar hydroxyl group but lacks the bromine and naphthimidoyl chloride moiety, resulting in different reactivity and applications.
2-Naphthimidoyl Chloride:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C11H7BrClNO |
|---|---|
Poids moléculaire |
284.53 g/mol |
Nom IUPAC |
1-bromo-N-hydroxynaphthalene-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7BrClNO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14-15/h1-6,15H |
Clé InChI |
UREVDKYGKZNOBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)









